molecular formula C11H7Cl2N3O4 B10906141 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid

1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid

カタログ番号: B10906141
分子量: 316.09 g/mol
InChIキー: NADOPLPVPDVKEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound featuring a 3,4-dichlorobenzyl substituent at the N1 position, a nitro group at C3, and a carboxylic acid moiety at C5. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, owing to their structural versatility and tunable electronic properties. The dichlorobenzyl and nitro groups likely enhance lipophilicity and electron-withdrawing effects, respectively, which could influence reactivity and biological activity.

特性

分子式

C11H7Cl2N3O4

分子量

316.09 g/mol

IUPAC名

2-[(3,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid

InChI

InChI=1S/C11H7Cl2N3O4/c12-7-2-1-6(3-8(7)13)5-15-9(11(17)18)4-10(14-15)16(19)20/h1-4H,5H2,(H,17,18)

InChIキー

NADOPLPVPDVKEE-UHFFFAOYSA-N

正規SMILES

C1=CC(=C(C=C1CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O)Cl)Cl

製品の起源

United States

準備方法

1-(3,4-ジクロロベンジル)-3-ニトロ-1H-ピラゾール-5-カルボン酸の合成には、いくつかのステップが含まれます。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、3,4-ジクロロベンジルクロリドと3-ニトロ-1H-ピラゾール-5-カルボン酸を反応させることです。この反応は、通常、ジメチルホルムアミドなどの有機溶媒中で、高温で行われます 。工業生産方法では、同様の合成ルートが採用される場合がありますが、規模が大きく、収率と純度が最適化されます。

化学反応の分析

科学研究への応用

1-(3,4-ジクロロベンジル)-3-ニトロ-1H-ピラゾール-5-カルボン酸には、いくつかの科学研究への応用があります。

    化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

    医学: 医薬品の中間体としての可能性を探るための研究が進められています。

    産業: これは、新素材や化学プロセスの開発に使用されています。

科学的研究の応用

Medicinal Chemistry

Anticancer Activity : Numerous studies have indicated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, in vitro studies have shown that compounds similar to 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid can induce apoptosis through mechanisms involving oxidative stress and cell cycle modulation.

Cancer Cell LineIC50 (μM)
A549 (Lung)0.83
MCF-7 (Breast)1.81
HeLa (Cervical)0.95

Mechanistic Insights : The compound's mechanism of action may involve the inhibition of key kinases such as receptor interacting protein 1 (RIP1), influencing necroptosis pathways, and modulating cell cycle regulators like cyclin D2 and CDK2.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are indicative of its effectiveness.

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625
Enterococcus faecalis62.5
Escherichia coli125

These findings suggest that the compound may inhibit protein synthesis and affect nucleic acid and peptidoglycan production pathways.

Agrochemical Applications

Given its biological activity, there is ongoing research into the use of this compound as a potential agrochemical agent. Its ability to disrupt cellular processes in target organisms makes it a candidate for further development in pest control strategies.

Case Studies

A recent study focused on the anticancer effects of various pyrazole derivatives, including this compound. The results indicated significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin, suggesting its potential as a lead compound for drug development.

作用機序

類似の化合物との比較

1-(3,4-ジクロロベンジル)-3-ニトロ-1H-ピラゾール-5-カルボン酸は、以下のような他の類似の化合物と比較することができます。

    3,5-ジクロロベンジル誘導体: これらの化合物は、類似の化学構造を持っていますが、反応性と生物学的活性は異なる場合があります。

    ニトロピラゾール誘導体: これらの化合物は、ピラゾール環とニトロ基を共有していますが、環上の置換基が異なるため、化学的性質や用途が異なります。

1-(3,4-ジクロロベンジル)-3-ニトロ-1H-ピラゾール-5-カルボン酸の独自性は、特定の官能基の組み合わせにあります。これは、独自の化学的および生物学的特性を付与します。

類似化合物との比較

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in substituents, functional groups, and nitro positioning, leading to distinct physicochemical profiles. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituents Functional Groups CAS Number Reference
1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid (Target) C₁₁H₈Cl₂N₃O₄ 333.10 3,4-Dichlorobenzyl, Nitro Carboxylic acid, Nitro Not provided -
1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid C₆H₇N₃O₄ 185.14 Ethyl Carboxylic acid, Nitro 1006441-04-8
1-(3,4-Dichlorobenzyl)-4-nitro-1H-pyrazole C₁₀H₇Cl₂N₃O₂ 272.09 3,4-Dichlorobenzyl Nitro 333444-52-3
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 402.83 Chloro, Phenyl, Cyano Carboxamide, Cyano -

Key Observations:

  • Substituent Effects: The dichlorobenzyl group in the target compound increases molecular weight by ~148 Da compared to the ethyl analog (C₆H₇N₃O₄).
  • Nitro Positioning : The nitro group at C3 (target) versus C4 (CAS 333444-52-3) alters the electronic distribution of the pyrazole ring, which may influence reactivity in substitution or coupling reactions.

生物活性

1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by its unique structural features, including a dichlorobenzyl group, a nitro group, and a carboxylic acid functionality. These structural elements contribute to its potential biological activities, which have garnered interest in various fields such as medicinal chemistry and agrochemicals.

The compound's chemical formula is C11H8Cl2N4O4C_{11}H_{8}Cl_{2}N_{4}O_{4}, with a molecular weight of 307.11 g/mol. Its synthesis typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-nitro-1H-pyrazole-5-carboxylic acid in the presence of a base like sodium hydroxide in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Nitro Group : This functional group can participate in redox reactions, potentially leading to the generation of reactive intermediates that may exert biological effects.
  • Dichlorobenzyl Group : The hydrophobic nature of this group allows for interactions with hydrophobic pockets in proteins, influencing enzyme activity and other biological processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 μM
Enterococcus faecalis62.5 μM
Escherichia coli125 μM

These results suggest that the compound may inhibit protein synthesis and affect nucleic acid and peptidoglycan production pathways .

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies have explored the compound's potential anticancer activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival and death .

Case Studies

A recent study investigated the effects of various pyrazole derivatives, including this compound, on human tumor cell lines. The findings indicated that this compound demonstrated significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin, highlighting its potential as a lead compound for drug development .

Q & A

Q. What are the key synthetic routes for synthesizing 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves multi-step processes starting with functionalization of the pyrazole core. A common approach includes:

  • Step 1 : Condensation of substituted benzyl halides (e.g., 3,4-dichlorobenzyl chloride) with a nitro-substituted pyrazole intermediate.
  • Step 2 : Carboxylic acid group introduction via hydrolysis of ester precursors under acidic or basic conditions.
  • Optimization : Reaction conditions (e.g., solvent choice, temperature) significantly impact yields. For example, THF is often used for controlled reactivity, as seen in analogous syntheses of pyrazole derivatives .
  • Validation : Characterization via 1H^1H-NMR, IR, and mass spectrometry ensures structural fidelity .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Chromatography : HPLC or TLC monitors reaction progress and purity.
  • Spectroscopy :
    • 1H^1H-NMR confirms substitution patterns (e.g., integration ratios for dichlorobenzyl protons).
    • IR identifies functional groups (e.g., nitro stretch at ~1520 cm1^{-1}, carboxylic acid O-H stretch ~2500-3300 cm1^{-1}).
  • X-ray crystallography : Resolves crystal packing and molecular conformation, as demonstrated for structurally similar pyrazole-carboxylic acids .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
  • Structural analogs : Minor substituent changes (e.g., nitro vs. methyl groups) alter binding affinities. For example, replacing 3-nitro with 3-methyl in pyrazole derivatives reduces antimicrobial efficacy .
  • Methodology : Standardize protocols (e.g., IC50_{50} determination) and use control compounds to validate results .

Q. What strategies optimize the reaction yield for introducing the 3-nitro group on the pyrazole ring?

  • Nitration conditions : Use mixed acid (HNO3_3/H2 _2SO4_4) at 0–5°C to minimize side reactions (e.g., ring oxidation).
  • Protecting groups : Temporarily block the carboxylic acid during nitration to prevent side reactions.
  • Catalysis : Transition metals (e.g., Pd) improve regioselectivity in nitration, as seen in related heterocyclic systems .

Q. How does the 3,4-dichlorobenzyl substituent influence the compound’s pharmacological activity?

  • Lipophilicity : The dichlorobenzyl group enhances membrane permeability, critical for CNS-targeted compounds.
  • Receptor binding : Chlorine atoms participate in halogen bonding with target proteins (e.g., kinases or GPCRs). Analogous compounds with 2,4-dichlorophenyl groups show improved anticonvulsant activity .
  • SAR studies : Replace the benzyl group with fluorophenyl or methoxyphenyl analogs to evaluate activity trends .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix effects : Plasma proteins can interfere with LC-MS/MS detection. Use protein precipitation or SPE for cleanup.
  • Sensitivity : The nitro group’s electron-withdrawing nature reduces ionization efficiency. Derivatization (e.g., methyl ester formation) improves MS signal .
  • Validation : Include internal standards (e.g., deuterated analogs) for accurate quantification .

Q. How can computational methods aid in predicting the compound’s reactivity or toxicity?

  • DFT calculations : Predict electrophilic/nucleophilic sites for synthetic planning (e.g., Fukui indices).
  • Docking studies : Model interactions with biological targets (e.g., COX-2 or CYP450 enzymes) to guide structural modifications .
  • ADMET prediction : Tools like SwissADME estimate solubility, bioavailability, and potential hepatotoxicity .

Q. What are the implications of the compound’s crystal structure for material science applications?

  • Packing motifs : Hydrogen bonding between carboxylic acid groups and nitro moieties dictates solubility and stability.
  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) affect dissolution rates, as observed in structurally related pyrazoles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。